Cas no 2138240-76-1 (1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene)

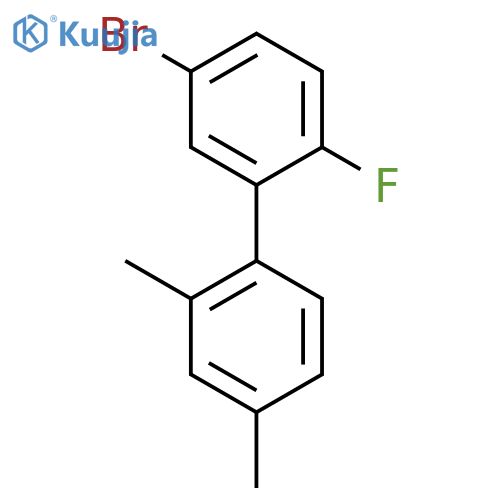

2138240-76-1 structure

商品名:1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene

CAS番号:2138240-76-1

MF:C14H12BrF

メガワット:279.147486686707

MDL:MFCD31601741

CID:5611267

PubChem ID:165487845

1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene 化学的及び物理的性質

名前と識別子

-

- EN300-841982

- 2138240-76-1

- 1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene

- 1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene

-

- MDL: MFCD31601741

- インチ: 1S/C14H12BrF/c1-9-3-5-12(10(2)7-9)13-8-11(15)4-6-14(13)16/h3-8H,1-2H3

- InChIKey: ALJHHBBDCUXLGY-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1)C1C=CC(C)=CC=1C)F

計算された属性

- せいみつぶんしりょう: 278.01064g/mol

- どういたいしつりょう: 278.01064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 0Ų

1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-841982-5g |

1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene |

2138240-76-1 | 5g |

$2110.0 | 2023-09-02 | ||

| Enamine | EN300-841982-0.1g |

1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene |

2138240-76-1 | 95% | 0.1g |

$640.0 | 2024-05-21 | |

| Enamine | EN300-841982-1g |

1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene |

2138240-76-1 | 1g |

$728.0 | 2023-09-02 | ||

| Enamine | EN300-841982-10g |

1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene |

2138240-76-1 | 10g |

$3131.0 | 2023-09-02 | ||

| Enamine | EN300-841982-0.5g |

1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene |

2138240-76-1 | 95% | 0.5g |

$699.0 | 2024-05-21 | |

| Enamine | EN300-841982-5.0g |

1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene |

2138240-76-1 | 95% | 5.0g |

$2110.0 | 2024-05-21 | |

| Enamine | EN300-841982-0.05g |

1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene |

2138240-76-1 | 95% | 0.05g |

$612.0 | 2024-05-21 | |

| Enamine | EN300-841982-2.5g |

1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene |

2138240-76-1 | 95% | 2.5g |

$1428.0 | 2024-05-21 | |

| Enamine | EN300-841982-1.0g |

1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene |

2138240-76-1 | 95% | 1.0g |

$728.0 | 2024-05-21 | |

| Enamine | EN300-841982-0.25g |

1-(5-bromo-2-fluorophenyl)-2,4-dimethylbenzene |

2138240-76-1 | 95% | 0.25g |

$670.0 | 2024-05-21 |

1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

2138240-76-1 (1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene) 関連製品

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬